4-Nitrophenyl 5-bromofuran-2-carboxylate
CAS No.:
Cat. No.: VC16057875
Molecular Formula: C11H6BrNO5
Molecular Weight: 312.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H6BrNO5 |
|---|---|
| Molecular Weight | 312.07 g/mol |
| IUPAC Name | (4-nitrophenyl) 5-bromofuran-2-carboxylate |
| Standard InChI | InChI=1S/C11H6BrNO5/c12-10-6-5-9(18-10)11(14)17-8-3-1-7(2-4-8)13(15)16/h1-6H |
| Standard InChI Key | HRSWBJYTQLPHAE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC=C(O2)Br |
Introduction
Structural and Physicochemical Properties
The compound’s structure comprises a furan ring substituted with bromine at the 5-position and a carboxylate ester at the 2-position, which is further conjugated to a 4-nitrophenyl group. Key physicochemical properties include:
The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions, while the bromine atom serves as a leaving group in cross-coupling methodologies .
Synthetic Routes and Optimization
Suzuki-Miyaura Cross-Coupling
A common synthesis involves Suzuki-Miyaura coupling between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by transesterification or hydrolysis . For example:
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Coupling Reaction:
Methyl 5-bromofuran-2-carboxylate reacts with (4-nitrophenyl)boronic acid in the presence of Pd(PPh₃)₂Cl₂ and Na₂CO₃ in 1,4-dioxane at 90°C . -
Esterification:
The intermediate methyl ester undergoes ester exchange with 4-nitrophenol under acidic or basic conditions to yield the title compound.
This method achieves moderate yields (20–40%) due to competing side reactions, necessitating chromatographic purification .
Direct Carboxylation
Alternative approaches employ 5-bromofuran-2-carbonyl chloride, generated via thionyl chloride treatment of the carboxylic acid, followed by reaction with 4-nitrophenol . This route avoids metal catalysts but requires stringent anhydrous conditions .
Spectroscopic Characterization
Advanced techniques confirm the compound’s structure:
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¹H NMR: Aromatic protons of the 4-nitrophenyl group resonate at δ 8.28 and 7.93 (doublets, J=8.5 Hz), while furan protons appear at δ 7.28 and 6.95 .
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¹³C NMR: Key signals include C=O at δ 167.24, nitroaryl carbons at δ 147.70 (C-NO₂), and furan carbons at δ 159.06 (C=O) and 110.36 (C-Br) .
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HRMS: [M+H]⁺ peak observed at m/z 312.9429 (calculated 312.9430) .
Crystallization remains challenging due to low solubility, though synchrotron-based SC-XRD has resolved its solid-state structure in rare cases .
Biological Relevance and Applications
Antimycobacterial Activity
4-Nitrophenyl 5-bromofuran-2-carboxylate serves as a precursor to 5-aryl-furan-2-carboxylic acids, potent inhibitors of Mycobacterium tuberculosis MbtI, a salicylate synthase critical for siderophore biosynthesis . By disrupting iron acquisition, these compounds exhibit MIC values of 2–8 µg/mL against drug-resistant strains .
Structure-Activity Relationships (SAR)
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Nitro Group: Essential for π-π stacking with Phe₃₂₈ in MbtI’s active site .
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Bromine Atom: Enhances lipophilicity, improving membrane permeability .
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Ester Moiety: Hydrolyzes in vivo to the active carboxylic acid, acting as a prodrug .
Industrial and Research Applications
Future Directions
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